

CAS number and molecular weight of (R)-Methyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Methyl piperidine-3-carboxylate

Cat. No.: B067609

[Get Quote](#)

Technical Guide: (R)-Methyl piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-Methyl piperidine-3-carboxylate**, a chiral building block of significant interest in pharmaceutical research and development. This document outlines its chemical properties, provides a detailed experimental protocol for a related synthesis, and includes a workflow diagram for clarity.

Core Compound Data

(R)-Methyl piperidine-3-carboxylate is a piperidine derivative valued for its role as a chiral intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.^{[1][2]} Piperidine scaffolds are integral to the design of numerous drugs.^{[3][4]}

Identifier	Value	Source
CAS Number	164323-85-7	--INVALID-LINK--
Molecular Weight	143.19 g/mol	--INVALID-LINK--
Molecular Formula	C ₇ H ₁₃ NO ₂	--INVALID-LINK--

Synthetic Insights: An Experimental Protocol

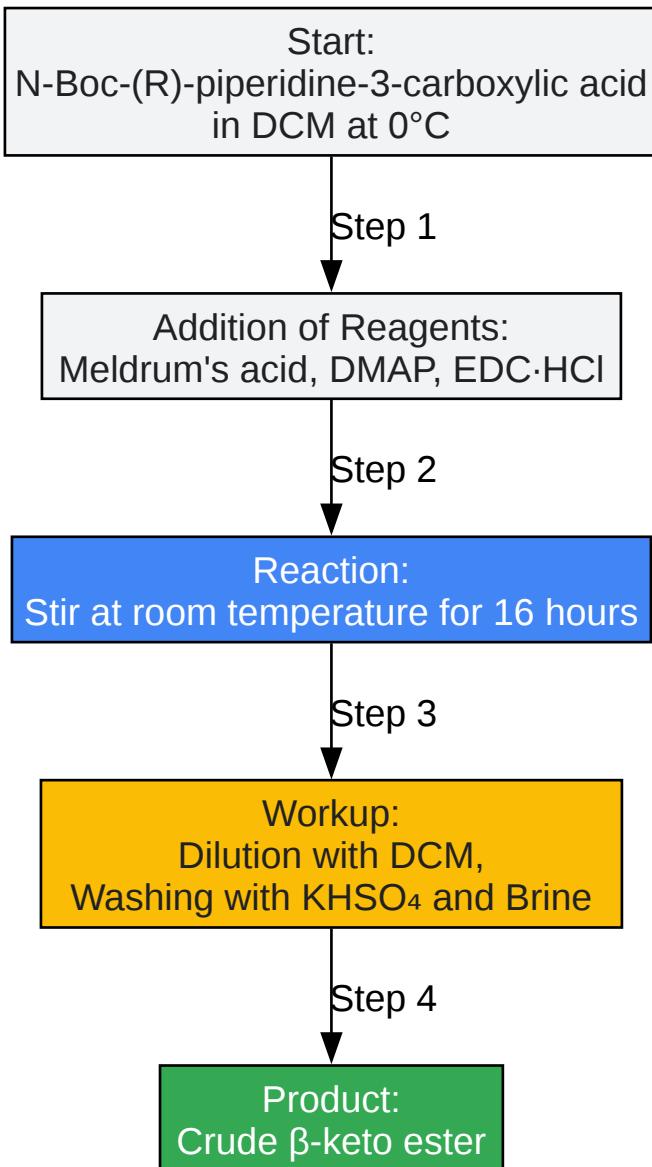
While a direct synthesis for **(R)-Methyl piperidine-3-carboxylate** is not detailed in the readily available literature, a relevant experimental procedure is the synthesis of its downstream derivatives. The following protocol is adapted from the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which utilizes (R)-piperidine-3-carboxylic acid as a starting material.^[5] This initial step to form a β -keto ester is a crucial transformation for this class of compounds.

Objective: To convert N-Boc-(R)-piperidine-3-carboxylic acid into a corresponding β -keto ester, a key intermediate for further elaboration.

Materials:

- N-Boc-(R)-piperidine-3-carboxylic acid
- Dichloromethane (DCM)
- Meldrum's acid
- 4-(Dimethylamino)pyridine (DMAP)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
- 1 M Potassium bisulfate (KHSO₄) solution
- Brine

Procedure:


- A solution of N-Boc-(R)-piperidine-3-carboxylic acid (1 equivalent) in dichloromethane is prepared and cooled to 0 °C.
- Meldrum's acid (1.1 equivalents) is added to the solution, followed by DMAP (2 equivalents).
- EDC·HCl (1.1 equivalents) is then added portion-wise over a period of 10 minutes.
- The reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.
- Following the reaction, the solution is diluted with DCM.
- The organic layer is washed sequentially with 1 M KHSO₄ and brine.

This procedure yields the crude β-keto ester, which can be carried forward to subsequent synthetic steps without extensive purification.[\[5\]](#)

Experimental Workflow

The following diagram illustrates the key stages in the conversion of N-Boc protected (R)-piperidine-3-carboxylic acid to a β-keto ester intermediate.

Synthesis of a β -Keto Ester Intermediate

[Click to download full resolution via product page](#)

Caption: Workflow for β -keto ester synthesis.

Applications in Drug Discovery

Piperidine derivatives are fundamental in medicinal chemistry.^[3] The chiral nature of (R)-**Methyl piperidine-3-carboxylate** makes it a valuable building block for creating molecules with high enantiomeric purity, a critical factor for the efficacy and safety of many drugs.^[1] This is particularly relevant in the development of therapeutics targeting neurological and

cardiovascular disorders.[1] The use of such chiral intermediates allows for precise molecular modifications that can enhance the pharmacological properties of a final drug compound.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-Methyl piperidine-3-carboxylate hydrochloride [myskinrecipes.com]
- 2. fuaij.com [fuaij.com]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular weight of (R)-Methyl piperidine-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067609#cas-number-and-molecular-weight-of-r-methyl-piperidine-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com